REACTION_SMILES
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[C:25]([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)(=[O:32])[Cl:33].[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[Cl:35][CH2:36][Cl:37].[ClH:1].[NH2:2][c:3]1[c:4]([N:9]2[CH2:10][CH2:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]32)[cH:5][cH:6][cH:7][cH:8]1.[OH2:34]>>[NH:2]([c:3]1[c:4]([N:9]2[CH2:10][CH2:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]32)[cH:5][cH:6][cH:7][cH:8]1)[C:25]([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)=[O:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1N1CCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccc1N1CCc2ccccc21)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |